1-Piperidineacetamide, N-(3,4-dimethyl-5-isoxazolyl)-
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Overview
Description
1-Piperidineacetamide, N-(3,4-dimethyl-5-isoxazolyl)- is a chemical compound with the molecular formula C12H19N3O2. It is known for its unique structure, which includes a piperidine ring and an isoxazole moiety.
Preparation Methods
The synthesis of 1-Piperidineacetamide, N-(3,4-dimethyl-5-isoxazolyl)- typically involves the reaction of piperidine with an appropriate acylating agent to form the piperidineacetamide core. The isoxazole ring is then introduced through a cyclization reaction involving suitable precursors. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Piperidineacetamide, N-(3,4-dimethyl-5-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the isoxazole ring can be modified with different substituents.
Scientific Research Applications
1-Piperidineacetamide, N-(3,4-dimethyl-5-isoxazolyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N-(3,4-dimethyl-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of certain bacteria by interfering with their respiratory chain, leading to the production of cytotoxic superoxide radicals. This oxidative stress ultimately results in bacterial cell death .
Comparison with Similar Compounds
1-Piperidineacetamide, N-(3,4-dimethyl-5-isoxazolyl)- can be compared with other similar compounds, such as:
N-(3,4-Dimethyl-5-isoxazolyl)-1-piperidineacetamide: Shares a similar structure but may have different substituents on the isoxazole ring.
2-Hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone-4-imine: Another compound with an isoxazole ring, but with different functional groups and biological activities.
Properties
CAS No. |
91636-84-9 |
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Molecular Formula |
C12H19N3O2 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C12H19N3O2/c1-9-10(2)14-17-12(9)13-11(16)8-15-6-4-3-5-7-15/h3-8H2,1-2H3,(H,13,16) |
InChI Key |
FQXJNXKJOUKOKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NC(=O)CN2CCCCC2 |
Origin of Product |
United States |
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